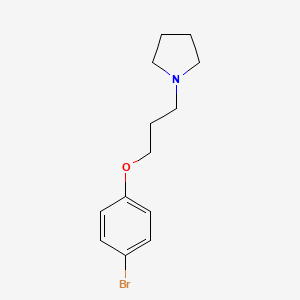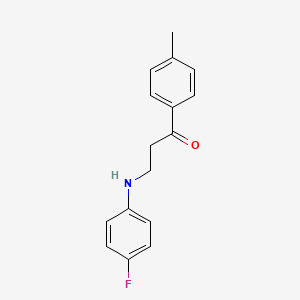![molecular formula C6H8N2O3S B1299284 (5-Ethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid CAS No. 597545-23-8](/img/structure/B1299284.png)
(5-Ethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-Ethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid” is a specialty product used in proteomics research . It has a molecular formula of C6H8N2O3S .
Synthesis Analysis
Oxadiazoles, the core structure of the compound, are typically synthesized by cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . A general procedure for the synthesis of similar compounds involves the reflux of hydrazide analogs with carbon disulfide and potassium hydroxide in ethanol until the evolution of hydrogen sulfide ceases .Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is typically characterized using FT-IR, LCMS, and NMR spectral techniques . The exact structure of “(5-Ethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid” would require further analysis.Chemical Reactions Analysis
Oxadiazoles, including “(5-Ethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid”, have the ability to undergo various chemical reactions, making them important for molecule planning due to their privileged structure and enormous biological potential .Aplicaciones Científicas De Investigación
Medicinal Applications
1,3,4-oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . They have shown medicinal applications as an anticancer, vasodilator, anticonvulsant, antidiabetic, and other miscellaneous applications .
High-Energy Core
These molecules have also established themselves as potential high-energy cores, and their derivatives have shown favorable oxygen balance and positive heat of formations .
Antifungal Activity
Some 1,3,4-oxadiazole derivatives have shown promising antifungal activities against certain types of fungi .
Antibacterial Activity
Many 1,3,4-oxadiazole derivatives exhibit antibacterial properties . For instance, some derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), a bacterium that causes serious diseases in rice .
Antiviral Activity
1,3,4-oxadiazole derivatives have also been used in the treatment of viral infections, including AIDS .
Agricultural Applications
1,3,4-oxadiazole derivatives have been used as plant protection agents due to their herbicidal, insecticidal, and fungicidal activity . They have also shown potential as efficient and low-risk chemical pesticides .
Anti-Inflammatory and Analgesic Properties
These compounds have also been reported to possess anti-inflammatory and analgesic properties .
Antineoplastic Activity
1,3,4-oxadiazole derivatives have shown potential in the treatment of various types of cancer .
Safety and Hazards
Direcciones Futuras
The future directions for research on “(5-Ethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid” and similar compounds could involve further exploration of their synthesis, characterization, and biological activities. Given the wide range of biological activities exhibited by oxadiazoles, they hold promise for the development of new drugs .
Mecanismo De Acción
Target of Action
It’s known that 1,3,4-oxadiazole derivatives have shown various antimicrobial activities . They have been found to exhibit a broad spectrum of biological effects, such as antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral .
Mode of Action
It’s known that 1,3,4-oxadiazole derivatives have shown strong antibacterial effects . For instance, some compounds containing the 1,3,4-oxadiazole ring showed stronger or comparable activity against Pseudomonas aeruginosa and Staphylococcus aureus than the reference drugs .
Pharmacokinetics
It’s known that 1,3,4-oxadiazole derivatives have shown various antimicrobial activities .
Propiedades
IUPAC Name |
2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S/c1-2-4-7-8-6(11-4)12-3-5(9)10/h2-3H2,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCMPTMRMSGIAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)SCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80360119 |
Source


|
| Record name | (5-Ethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Ethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid | |
CAS RN |
597545-23-8 |
Source


|
| Record name | (5-Ethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

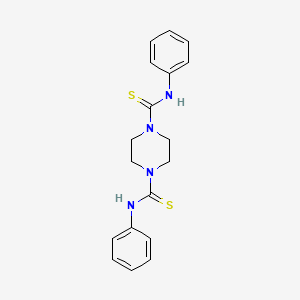

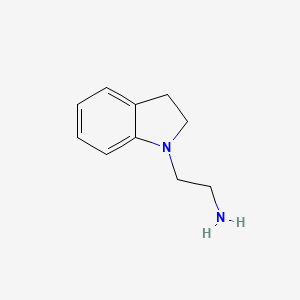



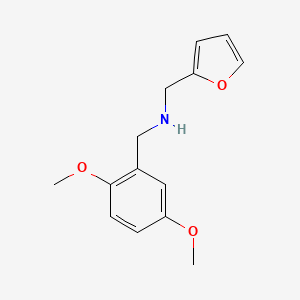
![1-[3-(2-Chlorophenoxy)propyl]piperazine](/img/structure/B1299233.png)
![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-YL)piperazin-1-YL]ethanol](/img/structure/B1299234.png)

